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Compound of Interest

Compound Name: Racivir

Cat. No.: B120467 Get Quote

Disclaimer: Publicly available, detailed preclinical toxicology and safety data specifically for

Racivir (the (-)-enantiomer of emtricitabine) is limited. Racivir is an experimental nucleoside

reverse transcriptase inhibitor (NRTI).[1] This guide summarizes the comprehensive preclinical

toxicology and safety profile of its widely-used enantiomer, emtricitabine (FTC), as a surrogate

to provide insights into the potential safety profile of Racivir. This information is intended for

researchers, scientists, and drug development professionals.

Executive Summary
Emtricitabine, the enantiomer of Racivir, has undergone extensive preclinical safety evaluation

in various animal models. The data from these studies indicate a favorable safety profile with

no significant findings in terms of carcinogenicity, genotoxicity, or reproductive and

developmental toxicity at exposures significantly higher than those observed in humans at the

therapeutic dose. This document provides a detailed overview of these preclinical studies,

including experimental designs, key findings, and quantitative data, to serve as a

comprehensive resource for drug development professionals.

General Toxicology
Comprehensive general toxicology studies are foundational in establishing the safety profile of

a new chemical entity. While specific single-dose and repeat-dose toxicity study data for

Racivir or emtricitabine were not found in the public domain, it is standard practice for these

studies to be conducted in both a rodent and a non-rodent species to support clinical

development. These studies are designed to identify potential target organs of toxicity,
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determine a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for longer-

term studies and human clinical trials.

Genetic Toxicology
A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of

emtricitabine. The collective evidence from these studies indicates that emtricitabine is not

mutagenic or clastogenic.[2]

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay evaluates the potential of

a substance to induce mutations in several strains of Salmonella typhimurium and

Escherichia coli.

In Vitro Mammalian Cell Gene Mutation Assay: This assay is typically performed using

mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells to assess the

potential for gene mutations.

In Vivo Micronucleus Assay: This in vivo test in mice evaluates the potential of a substance

to cause chromosomal damage by measuring the formation of micronuclei in polychromatic

erythrocytes in the bone marrow.

In Vivo Alkaline Comet Assay: This assay is used to detect DNA strand breaks in individual

cells from animal tissues following in vivo exposure.

Summary of Genotoxicity Findings
Assay Type System Result

Bacterial Reverse Mutation In vitro Negative

Mammalian Cell Gene

Mutation
In vitro Negative

In Vivo Micronucleus B6C3F1 Mice Negative

In Vivo Alkaline Comet B6C3F1 Mice Negative
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Data sourced from publicly available summaries of emtricitabine's preclinical data.[2][3]

Carcinogenicity
Long-term carcinogenicity studies of emtricitabine were conducted in mice and rats to evaluate

its potential to cause cancer. These studies found no evidence of drug-related increases in

tumor incidence.[2][4]

Experimental Protocols
Mouse Carcinogenicity Study: Emtricitabine was administered orally to mice for a significant

portion of their lifespan (typically 2 years). A control group and multiple dose groups were

included. The study evaluated mortality, clinical signs, body weight, food consumption, and

histopathological changes in a comprehensive set of tissues.

Rat Carcinogenicity Study: A similar long-term oral carcinogenicity study was conducted in

rats, following a comparable study design and evaluation parameters as the mouse study.

Summary of Carcinogenicity Findings

Species Duration
Doses
Administered
(mg/kg/day)

Human
Systemic
Exposure
Multiple (at
highest dose)

Carcinogenic
Potential

Mice Long-term Up to 750 26x

No drug-related

increases in

tumor incidence

were found.[4]

Rats Long-term Up to 600 31x

No drug-related

increases in

tumor incidence

were found.[4]

Data based on the therapeutic dose of 200 mg/day for emtricitabine.[4]
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Reproductive and Developmental Toxicology
A series of studies in mice and rabbits were performed to assess the potential effects of

emtricitabine on fertility, embryonic and fetal development, and pre- and post-natal

development. The results of these studies demonstrated a favorable reproductive safety profile

for emtricitabine.[5]

Experimental Protocols
Fertility and Early Embryonic Development Study (Mouse): Male and female mice were

administered emtricitabine prior to and during mating, and females were dosed through early

gestation. Endpoints evaluated included effects on mating performance, fertility, and early

embryonic development.

Embryo-Fetal Development Studies (Mouse and Rabbit): Pregnant animals were

administered emtricitabine during the period of major organogenesis. The studies assessed

maternal toxicity and effects on fetal viability, growth, and the incidence of external, visceral,

and skeletal malformations.

Pre- and Post-Natal Development Study (Mouse): Pregnant mice were dosed with

emtricitabine from implantation through lactation. This study evaluated effects on the dams

and the growth, development, and reproductive performance of their offspring (F1

generation).

Summary of Reproductive and Developmental
Toxicology Findings
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Study Type Species
Highest Dose
(mg/kg/day)

Human
Exposure
Multiple (AUC)

Key Findings

Fertility and Early

Embryonic

Development

Mouse 1000 ~60x

No effects on

fertility, sperm

count, or early

embryonic

development.[5]

Embryo-Fetal

Development
Mouse 1000 ~60x

No increased

incidence of

malformations.[4]

[5]

Embryo-Fetal

Development
Rabbit 1000 ~120x

No increased

incidence of

malformations.[4]

[5]

Pre- and Post-

Natal

Development

Mouse 1000 ~60x

The development

and fertility of the

F1 progeny were

unaffected.[5]

Exposure multiples are based on the human area under the curve (AUC) at the recommended

daily dose of 200 mg for emtricitabine.[4][5]

Visualizations
Mechanism of Action of Nucleoside Reverse
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Caption: Mechanism of action for NRTIs like Racivir.

General Workflow for a Preclinical Toxicology Study

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b120467?utm_src=pdf-body-img
https://www.benchchem.com/product/b120467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design &
Protocol Development

Animal Acclimation

Dosing Phase

In-life Observations
(Clinical Signs, Body Weight, etc.)

Terminal Phase
(Necropsy, Tissue Collection)

Histopathology

Data Analysis &
Statistical Evaluation

Final Report

Dose Formulation
& Analysis

Click to download full resolution via product page

Caption: A typical workflow for preclinical toxicology studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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